molecular formula C19H19N3O3S2 B11453955 Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11453955
M. Wt: 401.5 g/mol
InChI Key: HLOZLALPOMOFQG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as alkenes, sulfanyl, thiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene and sulfanyl groups. The final steps involve the esterification of the carboxylate group and the addition of the prop-2-en-1-yl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups provide opportunities for structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(phenyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
  • Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(furan-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate lies in the combination of its functional groups

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

prop-2-enyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N3O3S2/c1-4-8-25-18(24)13-11(3)20-16-15(14(13)12-7-6-10-26-12)17(23)22-19(21-16)27-9-5-2/h4-7,10,14H,1-2,8-9H2,3H3,(H2,20,21,22,23)

InChI Key

HLOZLALPOMOFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=CS3)C(=O)OCC=C

Origin of Product

United States

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